molecular formula C17H15N5S B288085 2,6-bis(3-methyl-1H-pyrazol-1-yl)-4-(2-thienyl)pyridine

2,6-bis(3-methyl-1H-pyrazol-1-yl)-4-(2-thienyl)pyridine

Cat. No. B288085
M. Wt: 321.4 g/mol
InChI Key: YFKNMTKRALCAPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-bis(3-methyl-1H-pyrazol-1-yl)-4-(2-thienyl)pyridine, also known as LSP1-2111, is a heterocyclic compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound contains both pyrazole and pyridine rings, which are known to have various biological activities.

Mechanism of Action

The exact mechanism of action of 2,6-bis(3-methyl-1H-pyrazol-1-yl)-4-(2-thienyl)pyridine is not fully understood. However, it has been suggested that the compound may exert its pharmacological effects by modulating various signaling pathways in the body, such as the NF-κB pathway and the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
Studies have shown that 2,6-bis(3-methyl-1H-pyrazol-1-yl)-4-(2-thienyl)pyridine has various biochemical and physiological effects. It has been reported to have antioxidant and anti-inflammatory effects, which may be beneficial for the treatment of various diseases. In addition, it has also been shown to have anti-cancer activity by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2,6-bis(3-methyl-1H-pyrazol-1-yl)-4-(2-thienyl)pyridine in lab experiments is its potential as a therapeutic agent for various diseases. However, one of the limitations is the lack of understanding of its exact mechanism of action, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the research on 2,6-bis(3-methyl-1H-pyrazol-1-yl)-4-(2-thienyl)pyridine. One direction is to further investigate its potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes. Another direction is to elucidate its exact mechanism of action, which may lead to the development of more potent and selective analogs. Furthermore, the compound's anti-cancer activity could be explored further, and its potential use in combination therapy with other anti-cancer agents could be investigated.

Synthesis Methods

The synthesis of 2,6-bis(3-methyl-1H-pyrazol-1-yl)-4-(2-thienyl)pyridine has been reported in the literature. One of the methods involves the reaction of 2,6-dibromo-4-(2-thienyl)pyridine with 3-methyl-1H-pyrazole in the presence of a palladium catalyst. The resulting product is then purified using column chromatography to obtain the desired compound.

Scientific Research Applications

2,6-bis(3-methyl-1H-pyrazol-1-yl)-4-(2-thienyl)pyridine has been studied extensively for its potential pharmacological properties. It has been reported to have anti-inflammatory, anti-cancer, and anti-microbial activities. In addition, it has also been shown to have potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.

properties

Product Name

2,6-bis(3-methyl-1H-pyrazol-1-yl)-4-(2-thienyl)pyridine

Molecular Formula

C17H15N5S

Molecular Weight

321.4 g/mol

IUPAC Name

2,6-bis(3-methylpyrazol-1-yl)-4-thiophen-2-ylpyridine

InChI

InChI=1S/C17H15N5S/c1-12-5-7-21(19-12)16-10-14(15-4-3-9-23-15)11-17(18-16)22-8-6-13(2)20-22/h3-11H,1-2H3

InChI Key

YFKNMTKRALCAPE-UHFFFAOYSA-N

SMILES

CC1=NN(C=C1)C2=CC(=CC(=N2)N3C=CC(=N3)C)C4=CC=CS4

Canonical SMILES

CC1=NN(C=C1)C2=CC(=CC(=N2)N3C=CC(=N3)C)C4=CC=CS4

Origin of Product

United States

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